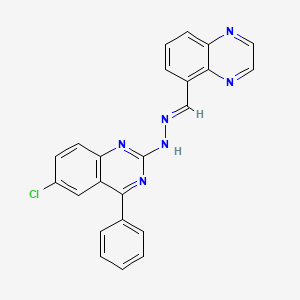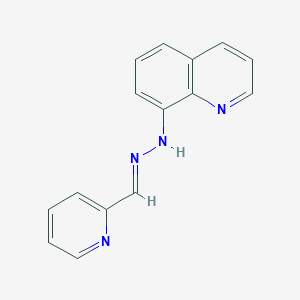
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCA-1 is a hydrazone derivative of quinazoline, a heterocyclic organic compound with a bicyclic structure. The compound has been synthesized using different methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of specific molecular pathways that are involved in cancer cell growth and survival. The compound targets the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells. This compound inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
2. Inhibition of Cell Proliferation: this compound inhibits the growth and proliferation of cancer cells by targeting specific proteins.
3. Neuroprotection: this compound has been shown to protect neurons from damage caused by toxic proteins.
实验室实验的优点和局限性
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Activity: this compound exhibits potent activity against cancer cells and bacteria, making it a valuable tool for scientific research.
2. Selective Targeting: this compound targets specific molecular pathways, making it a selective inhibitor with minimal off-target effects.
3. Versatile: this compound has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antibacterial activity.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound is a relatively expensive compound, which limits its availability for scientific research.
2. Toxicity: this compound has been shown to exhibit some toxicity in animal studies, which requires careful handling and monitoring.
3. Limited Studies: Although this compound has shown promising results in various studies, there is still limited research on its potential applications in different fields.
未来方向
There are several future directions for research on 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, including:
1. Combination Therapy: this compound could be used in combination with other anticancer drugs to enhance its efficacy and reduce toxicity.
2. Drug Delivery Systems: The development of drug delivery systems could improve the bioavailability and targeted delivery of this compound to cancer cells.
3. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Mechanistic Studies: More mechanistic studies are needed to understand the specific molecular pathways targeted by this compound and its potential applications in different fields of scientific research.
5. Structure-Activity Relationship Studies: Studies on the structure-activity relationship of this compound could help to optimize its potency and selectivity as an inhibitor.
合成方法
The synthesis of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinylhydrazine with 5-quinoxalinecarbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
科学研究应用
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the following areas:
1. Cancer Research: this compound has been found to exhibit potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. The compound induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
2. Neurodegenerative Diseases: this compound has been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound inhibits the accumulation of toxic proteins that are responsible for neuronal damage.
3. Antibacterial Activity: this compound has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound disrupts the bacterial cell membrane and inhibits bacterial growth.
属性
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6/c24-17-9-10-19-18(13-17)21(15-5-2-1-3-6-15)29-23(28-19)30-27-14-16-7-4-8-20-22(16)26-12-11-25-20/h1-14H,(H,28,29,30)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSUNDXGTWJQB-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)
![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)
